molecular formula C15H20N4O3 B2840853 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034433-82-2

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2840853
CAS No.: 2034433-82-2
M. Wt: 304.35
InChI Key: VEASELGWAUQJGP-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazine moiety and the pyrrolidinone core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of small molecules with biological targets.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidinone derivatives, such as:

  • 1-Methyl-4-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-Methyl-4-(3-(quinolin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Uniqueness

1-Methyl-4-(3-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the pyrazine moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-methyl-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-9-11(7-14(18)20)15(21)19-6-2-3-12(10-19)22-13-8-16-4-5-17-13/h4-5,8,11-12H,2-3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEASELGWAUQJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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